ILK-IN-3

Integrin-Linked Kinase Kinase Inhibition Biochemical Assay

Choose ILK-IN-3 (QLT0267) for its potent (IC50=26nM), orally active ILK inhibition. Its validated in vivo efficacy in anaplastic thyroid cancer, glioblastoma, and breast cancer models ensures reliable data and translational value. Don't risk false negatives with less potent or unvalidated analogs.

Molecular Formula C10H12N6O
Molecular Weight 232.25
CAS No. 866409-68-9
Cat. No. B610379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameILK-IN-3
CAS866409-68-9
SynonymsQLT-0267;  QLT 0267;  QLT0267;  QLT-267;  QLT 267;  QLT267; 
Molecular FormulaC10H12N6O
Molecular Weight232.25
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N=NC2=C(NN=C2N)N
InChIInChI=1S/C10H12N6O/c1-17-7-4-2-6(3-5-7)13-14-8-9(11)15-16-10(8)12/h2-5H,1H3,(H5,11,12,15,16)
InChIKeyQNRNTYHAOBVOKW-BUHFOSPRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

QLT0267 (ILK-IN-3) Compound Profile for Integrin-Linked Kinase (ILK) Research Procurement


4-[(4-Methoxyphenyl)hydrazono]-4H-pyrazole-3,5-diamine (CAS 866409-68-9), commonly known as QLT0267 or ILK-IN-3, is a synthetic hydrazonopyrazole derivative [1]. It functions as a potent, selective, and orally active inhibitor of integrin-linked kinase (ILK), a key regulator of cell-matrix interactions and oncogenic signaling . The compound has a molecular weight of 232.24 g/mol and is supplied as a solid with a purity of ≥98% (HPLC) . It serves as a critical tool compound for dissecting ILK-dependent pathways in cancer biology and other hyperproliferative disorders [2].

Why Substituting QLT0267 with Another ILK Inhibitor Can Invalidate Experimental Results


Selecting a closely related analog or alternative ILK inhibitor in place of QLT0267 introduces significant experimental risk. ILK inhibitors exhibit stark differences in potency, selectivity profiles, and even biological outcomes [1]. For instance, QLT0267 demonstrates nanomolar potency (IC50 = 26 nM) and a unique selectivity fingerprint, while a structurally distinct ILK inhibitor, Cpd22, shows an IC50 in the low micromolar range (1–2.5 μM), a difference of nearly two orders of magnitude [2]. Furthermore, QLT0267 has validated oral bioavailability and proven in vivo efficacy in multiple xenograft models [3]. Simply substituting another ILK-targeting compound without accounting for these quantifiable disparities can lead to false negatives, off-target effects, or misinterpretation of pathway biology, thereby compromising the reproducibility and validity of the research [4].

Quantitative Differentiation of QLT0267 (ILK-IN-3) Against Alternative ILK Inhibitors


Nanomolar Biochemical Potency Differentiates QLT0267 from Micromolar ILK Inhibitors

QLT0267 demonstrates a biochemical IC50 of 26 nM against ILK, establishing it as a high-potency inhibitor. This is in direct contrast to the widely used alternative ILK inhibitor Cpd22, which exhibits an IC50 range of 1,000–2,500 nM (1–2.5 µM) [1]. This represents an approximately 38- to 96-fold higher potency for QLT0267 .

Integrin-Linked Kinase Kinase Inhibition Biochemical Assay

Defined Kinase Selectivity Profile of QLT0267 Enables Pathway-Specific Studies

QLT0267's selectivity profile is quantitatively defined, showing >1,000-fold selectivity for ILK over kinases like CK2, CSK, DNA-PK, PIM1, and AKT, and >10-fold selectivity over CDK1, CDK2, and CDK5 . In contrast, other ILK inhibitors, such as ILK-IN-2 (OSU-T315), are also noted as potent PDK2 inhibitors, which introduces a dual-targeting variable that can complicate pathway analysis [1].

Kinase Selectivity Off-Target Effects Signal Transduction

In Vivo Efficacy and Oral Bioavailability Validate QLT0267 for Preclinical Animal Models

QLT0267 demonstrates robust in vivo efficacy following oral administration. At a dose of 100 mg/kg, it significantly reduces tumor growth in both a DRO thyroid cancer and a U87MG glioblastoma mouse xenograft model [1]. In contrast, the alternative ILK inhibitor Cpd22 is primarily characterized for its in vitro effects and lacks comparable published data confirming its oral bioavailability or in vivo efficacy in these standard oncology models [2].

Xenograft Model Oral Bioavailability In Vivo Efficacy

Synergistic Combination with Docetaxel in an Orthotopic Breast Cancer Model

A unique and quantifiable attribute of QLT0267 is its ability to enhance the anticancer efficacy of Docetaxel in an orthotopic LCC6 breast cancer model [1]. This synergistic interaction, characterized by enhanced cytotoxicity and reductions in P-AKT levels, represents a distinct functional differentiation not widely reported for other ILK inhibitors like Cpd22 or ILK-IN-2 .

Combination Therapy Docetaxel Synergy Breast Cancer Model

High-Impact Research Applications for QLT0267 (ILK-IN-3) Based on Validated Evidence


Mechanistic Studies of ILK-Dependent Signaling in Anaplastic Thyroid Cancer

QLT0267 is the tool of choice for dissecting ILK-mediated pathways in anaplastic thyroid cancer (ATC). The compound demonstrates potent anti-proliferative effects in NPA187, DRO, and K4 cell lines, inducing cell cycle arrest and apoptosis at IC50 values <6 µM [4]. Furthermore, its validated in vivo efficacy in the DRO xenograft model makes it ideal for translating in vitro findings to preclinical studies of ATC [2].

Investigating Tumor Angiogenesis and Microenvironment Modulation in Glioblastoma

Researchers focused on glioblastoma multiforme (GBM) should select QLT0267 due to its proven ability to reduce intratumoral blood vessel mass and suppress VEGF secretion in the U87MG xenograft model [4]. This evidence supports its use as a key tool for studying how ILK inhibition remodels the tumor microenvironment and disrupts angiogenesis, a critical aspect of GBM pathology [2].

Preclinical Development of Synergistic Combination Therapies for Breast Cancer

QLT0267 is uniquely positioned for research into breast cancer combination therapies. Its demonstrated capacity to enhance the efficacy of Docetaxel in an orthotopic LCC6 model provides a strong, evidence-based rationale for using this compound in studies aimed at overcoming resistance or improving the therapeutic index of standard chemotherapies [4].

Pathway Analysis of ILK in Prostate Smooth Muscle Contraction and Benign Prostatic Hyperplasia

QLT0267 is a valuable tool for investigating the role of ILK in non-oncological settings. Its utility is highlighted in studies of human benign prostatic hyperplasia (BPH), where ILK inhibition has been shown to attenuate neurogenic and thromboxane A2-induced prostate smooth muscle contraction [4]. This application extends the compound's utility beyond oncology into areas of urological research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ILK-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.